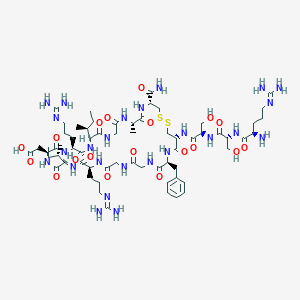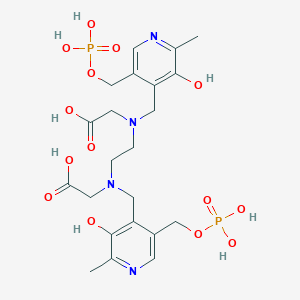
Fodipir
Overview
Description
Fodipir, also known as dipyridoxyl diphosphate, is a chelating agent that forms part of the compound mangathis compound. Mangathis compound is used as a contrast agent in magnetic resonance imaging (MRI) to enhance the visualization of the liver and pancreas. This compound itself is known for its ability to bind metal ions, which is crucial for its role in various medical and scientific applications .
Mechanism of Action
Target of Action
Fodipir, also known as dipyridoxyl diphosphate (DPDP), is a chelating agent that is part of the contrast agent Mangathis compound . The primary targets of this compound are the hepatocytes in the liver . These cells play a crucial role in detoxification, protein synthesis, and the production of biochemicals necessary for digestion .
Mode of Action
Upon intravenous administration, the chelate in Mangathis compound dissociates slowly into manganese and the organic ligand this compound . The manganese is then taken up by the hepatocytes with high affinity and selectivity . This interaction results in the enhancement of the contrast in magnetic resonance imaging (MRI) of the liver and pancreas .
Biochemical Pathways
This compound and its dephosphorylated derivative, dipyridoxyl ethyldiamine (MnPLED), are involved in Mangathis compound-mediated cytoprotection against 7β-Hydroxycholesterol-induced cell death . They protect against cellular reactive oxygen species (ROS) production, apoptosis, and lysosomal membrane permeabilization (LMP) . This suggests that this compound plays a role in the oxidative stress pathway and apoptosis pathway .
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution to the extracellular fluid and later elimination via urine . The ligand this compound is distributed to the extracellular fluid and later eliminated via urine . The elimination half-life of this compound (DPDP) is approximately 50 minutes .
Result of Action
The result of this compound’s action is the enhancement of the contrast in MRI scans of the liver and pancreas . This enhanced contrast improves the visualization and detection of lesions in the liver formed from metastatic disease or hepatocellular carcinomas .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the body, such as Pt2+, can affect the binding of this compound . In a study, it was found that Pt2+ could outcompete Mn2+/Ca2+/Zn2+ for binding to this compound, transforming toxic Pt2+ into a non-toxic complex that can be readily excreted from the body . This suggests that the presence of certain ions in the body can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Fodipir interacts with various biomolecules, including enzymes and proteins. It has been found to bind with Pt2+, a neurotoxic compound, transforming it into a non-toxic complex that can be readily excreted from the body . This interaction suggests that this compound may play a significant role in biochemical reactions related to detoxification.
Cellular Effects
This compound has been shown to have protective effects against 7β-hydroxycholesterol-induced cell death . It reduces cellular reactive oxygen species (ROS) production and lysosomal membrane permeabilization (LMP), which are key factors in cell death . This suggests that this compound may influence cell function by mitigating oxidative stress and stabilizing cellular structures.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds with Pt2+, outcompeting other ions like Mn2+/Ca2+/Zn2+ for binding to DPDP or its dephosphorylated metabolite PLED . This binding transforms toxic Pt2+ into a non-toxic complex, which can be readily excreted from the body .
Temporal Effects in Laboratory Settings
Its ability to reduce cellular ROS and stabilize lysosomal membranes suggests potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways related to detoxification. By binding with Pt2+, it facilitates the excretion of this neurotoxic compound from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fodipir is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of pyridoxal with phosphoric acid to form dipyridoxyl diphosphate. The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process is carefully monitored to maintain the quality of the final product, which is essential for its use in medical applications .
Chemical Reactions Analysis
Types of Reactions
Fodipir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also be reduced under specific conditions.
Substitution: This compound can participate in substitution reactions where its phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Fodipir has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to study metal ion interactions and to develop new metal-based compounds.
Biology: this compound is used in studies involving cellular oxidative stress and metal ion homeostasis.
Medicine: As part of mangathis compound, it is used in MRI to enhance imaging of the liver and pancreas. .
Comparison with Similar Compounds
Similar Compounds
Mangafodipir: A compound that includes this compound and manganese ions, used as an MRI contrast agent.
Calmangathis compound: A modified version of mangathis compound with calcium ions replacing some of the manganese ions, offering improved stability and reduced toxicity.
Uniqueness
This compound is unique due to its high affinity for metal ions and its ability to form stable complexes. This property makes it particularly useful in medical imaging and potential therapeutic applications. Compared to similar compounds, this compound offers a balance of efficacy and safety, making it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
2-[2-[carboxymethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O14P2/c1-13-21(31)17(15(5-23-13)11-39-41(33,34)35)7-25(9-19(27)28)3-4-26(10-20(29)30)8-18-16(12-40-42(36,37)38)6-24-14(2)22(18)32/h5-6,31-32H,3-4,7-12H2,1-2H3,(H,27,28)(H,29,30)(H2,33,34,35)(H2,36,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKUFYLUXROIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CN(CCN(CC2=C(C(=NC=C2COP(=O)(O)O)C)O)CC(=O)O)CC(=O)O)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043960 | |
| Record name | Fodipir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118248-91-2 | |
| Record name | Fodipir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118248912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fodipir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FODIPIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P28BIW0UTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fodipir contribute to the cytoprotective effects of mangathis compound against cell death induced by 7β-hydroxycholesterol (7β-OH)?
A1: Research suggests that this compound plays a crucial role in the cytoprotective action of mangathis compound (MnDPDP) against 7β-OH-induced cell death. [, ] Specifically, both this compound (Dp-dp) and its dephosphorylated derivative, dipyridoxyl ethyldiamine (PLED), demonstrated protective effects against 7β-OH-induced cytotoxicity in U937 cells. [, ] This protection stems from the ability of both this compound and PLED to reduce cellular reactive oxygen species (ROS) and stabilize lysosomal membranes, thereby preventing lysosomal membrane permeabilization (LMP), a key event in 7β-OH-induced cell death. [, ] These findings suggest that the dephosphorylation of this compound does not hinder its pharmacological action. []
Q2: Can you explain the mechanism behind the potential increase in chemotherapy-induced peripheral neuropathy (CIPN) observed with calmangathis compound [Ca4Mn(DPDP)5] in recent clinical trials, despite its initial promise as a neuroprotective agent?
A2: While early studies suggested a protective effect of MnDPDP against CIPN, recent clinical trials using calmangathis compound, a more stable analog, unexpectedly showed an increase in CIPN incidence. [] This discrepancy might be attributed to the complex redox interactions between platinum-based chemotherapeutics, like oxaliplatin, and the manganese within calmangathis compound. [] It's proposed that platinum (Pt2+) from oxaliplatin oxidizes manganese (Mn2+) in calmangathis compound and endogenous sources, potentially leading to the formation of Mn3+ and subsequently Mn4+ through peroxynitrite oxidation. [] This Mn4+ could then drive detrimental nitration of tyrosine residues in crucial enzymes like MnSOD and cytochrome c, disrupting their function and contributing to CIPN. []
Q3: What evidence suggests that this compound (DPDP) itself, rather than the manganese component, might be responsible for the previously observed protective effects of MnDPDP against oxaliplatin-induced CIPN?
A3: Recent research using electron paramagnetic resonance (EPR) spectroscopy has indicated that this compound (DPDP) possesses a high affinity for binding neurotoxic Pt2+, even greater than that of Mn2+ or endogenous Zn2+. [] This finding implies that the protective effect of MnDPDP against CIPN might be primarily driven by the chelation and elimination of Pt2+ by the this compound component, rather than its manganese-dependent superoxide dismutase (SOD) mimetic activity. [] This suggests that the Mn2+ might not be essential for mitigating oxaliplatin-associated CIPN, and the DPDP moiety alone might hold therapeutic potential. []
Q4: How does calmangathis compound differ from mangathis compound in terms of its pharmacokinetic properties and potential for manganese-related toxicity?
A4: Calmangathis compound [Ca4Mn(DPDP)5] is designed to be more stable than mangathis compound (MnDPDP) by replacing 80% of the manganese with calcium. [] This substitution significantly impacts its pharmacokinetics. While mangathis compound readily releases Mn2+ in vivo, leading to slow biliary excretion and potential manganese accumulation in organs like the brain, calmangathis compound demonstrates enhanced stability and predominantly undergoes renal excretion. [] This results in a superior therapeutic index for calmangathis compound, with reduced risk of manganese-related neurotoxicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


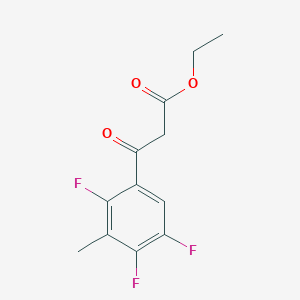
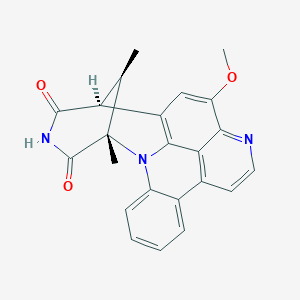


![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
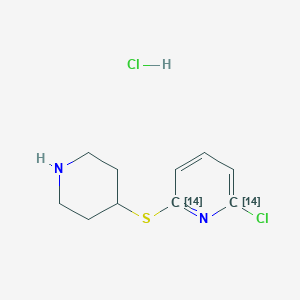

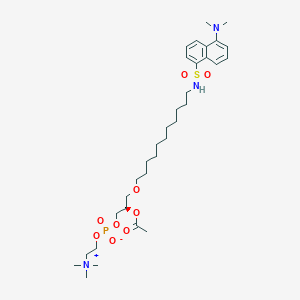
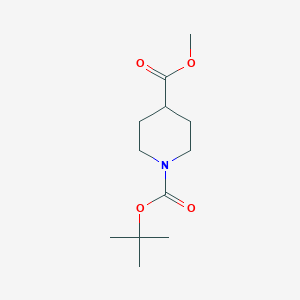
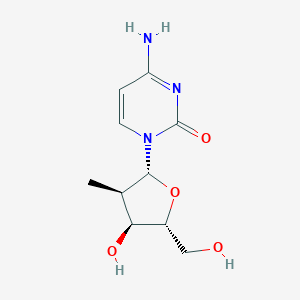
![2,7,8-trimethyl-6H-[1,3]thiazolo[5,4-e]indole](/img/structure/B38937.png)
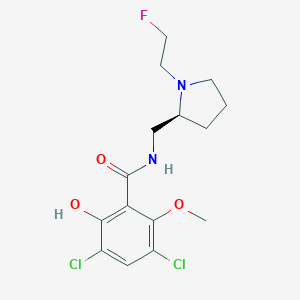
![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
